3,4,6-Trimethylbenzo[d]isoxazole
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Description
3,4,6-Trimethylbenzo[d]isoxazole is a chemical compound with the molecular formula C10H11NO . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . One common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The dipole moments of isoxazoles are generally proportional to the values of surfaces and volumes .Chemical Reactions Analysis
Isoxazoles, including this compound, undergo various chemical reactions. For instance, the presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Future Directions
Isoxazoles, including 3,4,6-Trimethylbenzo[d]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
3,4,6-trimethyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-8(3)11-12-9(10)5-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLOSUZXRWPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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